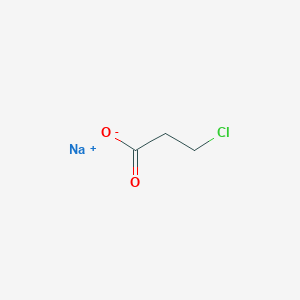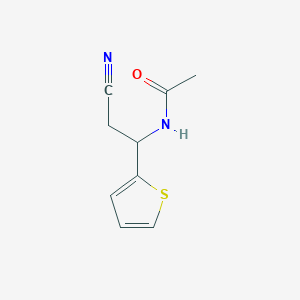
N-(1-Cyano-1-(2-thienyl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Cyano-1-(2-thienyl)ethyl)acetamide, also known as CETA, is a small organic molecule that has gained significant attention in the scientific community due to its potential use as a building block for various pharmaceuticals. CETA has been shown to exhibit various biological activities, including anti-inflammatory, anticancer, and antiviral properties.
Mecanismo De Acción
The mechanism of action of N-(1-Cyano-1-(2-thienyl)ethyl)acetamide is not fully understood. However, it has been proposed that N-(1-Cyano-1-(2-thienyl)ethyl)acetamide may exert its biological activities through the inhibition of various enzymes and proteins. For example, N-(1-Cyano-1-(2-thienyl)ethyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory cytokines. Additionally, N-(1-Cyano-1-(2-thienyl)ethyl)acetamide has been shown to inhibit the activity of histone deacetylases, enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(1-Cyano-1-(2-thienyl)ethyl)acetamide has been shown to exhibit various biochemical and physiological effects. For example, N-(1-Cyano-1-(2-thienyl)ethyl)acetamide has been shown to reduce the production of inflammatory cytokines in macrophages. Additionally, N-(1-Cyano-1-(2-thienyl)ethyl)acetamide has been shown to induce apoptosis in cancer cells by activating caspase-3. Furthermore, N-(1-Cyano-1-(2-thienyl)ethyl)acetamide has been shown to inhibit the replication of the hepatitis C virus by inhibiting the activity of the NS5B RNA-dependent RNA polymerase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(1-Cyano-1-(2-thienyl)ethyl)acetamide in lab experiments include its relatively simple synthesis method and its potential use as a building block for various pharmaceuticals. Additionally, N-(1-Cyano-1-(2-thienyl)ethyl)acetamide has been shown to exhibit various biological activities, making it a versatile molecule for research purposes. However, the limitations of using N-(1-Cyano-1-(2-thienyl)ethyl)acetamide in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the research of N-(1-Cyano-1-(2-thienyl)ethyl)acetamide. One potential future direction is the development of N-(1-Cyano-1-(2-thienyl)ethyl)acetamide-based pharmaceuticals for the treatment of various diseases, including cancer and viral infections. Additionally, further research is needed to fully understand the mechanism of action of N-(1-Cyano-1-(2-thienyl)ethyl)acetamide and its potential toxicity. Furthermore, the synthesis method of N-(1-Cyano-1-(2-thienyl)ethyl)acetamide can be optimized to improve the yield and purity of the compound. Overall, the research on N-(1-Cyano-1-(2-thienyl)ethyl)acetamide has significant potential for the development of new pharmaceuticals and the understanding of various biological processes.
Métodos De Síntesis
N-(1-Cyano-1-(2-thienyl)ethyl)acetamide can be synthesized through the reaction of 2-thiophenecarboxylic acid with ethyl chloroacetate in the presence of triethylamine. The resulting intermediate is then reacted with cyanogen bromide to produce N-(1-Cyano-1-(2-thienyl)ethyl)acetamide. The overall synthesis method is relatively simple and can be performed in a laboratory setting with standard equipment.
Aplicaciones Científicas De Investigación
N-(1-Cyano-1-(2-thienyl)ethyl)acetamide has been the subject of various scientific research studies due to its potential use as a building block for various pharmaceuticals. N-(1-Cyano-1-(2-thienyl)ethyl)acetamide has been shown to exhibit anti-inflammatory properties by inhibiting the production of inflammatory cytokines. Additionally, N-(1-Cyano-1-(2-thienyl)ethyl)acetamide has been shown to exhibit anticancer properties by inducing apoptosis in cancer cells. Furthermore, N-(1-Cyano-1-(2-thienyl)ethyl)acetamide has been shown to exhibit antiviral properties by inhibiting the replication of the hepatitis C virus.
Propiedades
Número CAS |
17770-30-8 |
|---|---|
Nombre del producto |
N-(1-Cyano-1-(2-thienyl)ethyl)acetamide |
Fórmula molecular |
C9H10N2OS |
Peso molecular |
194.26 g/mol |
Nombre IUPAC |
N-(2-cyano-1-thiophen-2-ylethyl)acetamide |
InChI |
InChI=1S/C9H10N2OS/c1-7(12)11-8(4-5-10)9-3-2-6-13-9/h2-3,6,8H,4H2,1H3,(H,11,12) |
Clave InChI |
NJKMZAVDAFBTHK-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(CC#N)C1=CC=CS1 |
SMILES canónico |
CC(=O)NC(CC#N)C1=CC=CS1 |
Sinónimos |
N-[1-Cyano-1-(2-thienyl)ethyl]acetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



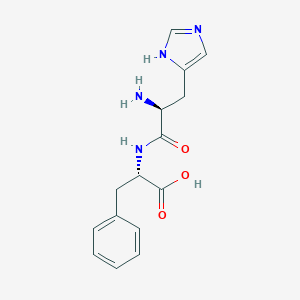
![3H-Imidazo[1,2-a]indolo[3,2-c]quinoline, 2,9-dihydro-9-methyl-](/img/structure/B92349.png)
![2,8-Diazaspiro[5.5]undecane](/img/structure/B92350.png)

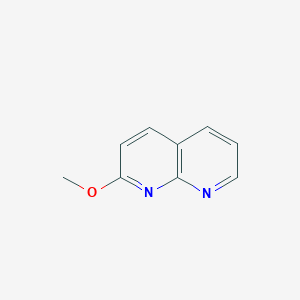
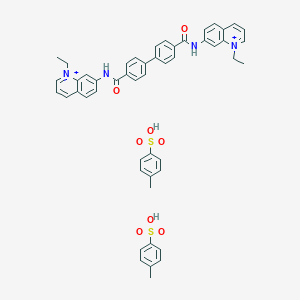

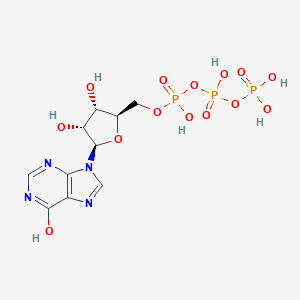
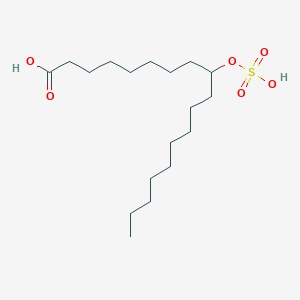
![12-Hydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4,8-tricarboxylic acid](/img/structure/B92360.png)


